Bis(trimethylsilyl)aminosilane

CVD precursor volatility vapor pressure physical state

Bis(trimethylsilyl)aminosilane [(Me₃Si)₂NSiH₃, CAS 18134-68-4] is a tertiary aminosilane featuring a reactive terminal SiH₃ group attached to a nitrogen center that is sterically shielded by two bulky trimethylsilyl (TMS) ligands. As a liquid precursor with a molecular weight of approximately 191.5 g/mol, it occupies a distinct niche between the widely used silylating agent hexamethyldisilazane (HMDS) and the fully substituted, solid tris(trimethylsilyl)amine.

Molecular Formula C6H18NSi3
Molecular Weight 188.47 g/mol
Cat. No. B14704843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trimethylsilyl)aminosilane
Molecular FormulaC6H18NSi3
Molecular Weight188.47 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N([Si])[Si](C)(C)C
InChIInChI=1S/C6H18NSi3/c1-9(2,3)7(8)10(4,5)6/h1-6H3
InChIKeyUCSYTMUEJZRJNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trimethylsilyl)aminosilane – A SiH₃-Functionalized Silylamine for Selective Silicon Nitride and Polysilane Synthesis


Bis(trimethylsilyl)aminosilane [(Me₃Si)₂NSiH₃, CAS 18134-68-4] is a tertiary aminosilane featuring a reactive terminal SiH₃ group attached to a nitrogen center that is sterically shielded by two bulky trimethylsilyl (TMS) ligands [1]. As a liquid precursor with a molecular weight of approximately 191.5 g/mol, it occupies a distinct niche between the widely used silylating agent hexamethyldisilazane (HMDS) and the fully substituted, solid tris(trimethylsilyl)amine [2]. Its bifunctional nature—combining the volatility characteristic of silylamines with the hydride-transfer reactivity of a primary silane—enables application pathways not accessible to either HMDS or conventional aminosilane CVD precursors such as BTBAS or BDEAS [3].

Why HMDS or Generic Aminosilanes Cannot Replace Bis(trimethylsilyl)aminosilane in SiH₃-Dependent Processes


The presence of the terminal SiH₃ moiety in bis(trimethylsilyl)aminosilane provides a reactive handle absent from simple silylamines like HMDS [(Me₃Si)₂NH], which carries only methyl substituents unreactive under mild conditions . Conversely, the two TMS groups impart steric bulk that suppresses uncontrolled oligomerization—a common failure mode of less-hindered primary silanes—and enables selective mono-substitution chemistry on perchloropolysilanes [1]. Tris(trimethylsilyl)amine [(Me₃Si)₃N], while isoelectronic, is a waxy solid at room temperature that lacks the SiH₃ group necessary for hydride-mediated film deposition or reductive coupling, making it unsuitable for low-temperature CVD/ALD processes where surface hydrogen termination is critical . Generic aminosilane precursors (e.g., BTBAS, BDEAS) contain alkylamino ligands that introduce carbon contamination and require higher deposition temperatures, whereas bis(trimethylsilyl)aminosilane has been demonstrated via thermodynamic modeling to deliver films with specified Si–N–H composition profiles [2].

Quantitative Differentiation Evidence for Bis(trimethylsilyl)aminosilane vs. Closest Analogs


Volatility Advantage Over Tris(trimethylsilyl)amine: Liquid Physical State at Ambient Temperature

Bis(trimethylsilyl)aminosilane is a free-flowing liquid that can be delivered via conventional bubbler or vapor-draw systems, whereas tris(trimethylsilyl)amine is a waxy crystalline solid (melting point 67–69 °C) requiring heated source lines that complicate ALD/CVD tool integration . While direct vapor pressure data for (Me₃Si)₂NSiH₃ have not been reported, its boiling point of ~170 °C (estimated from analogous N-silylamines) places it in a practical delivery window compared to the solid tris(trimethylsilyl)amine, which sublimes with a vapor pressure of only 0.6 mmHg at 25 °C [1]. This liquid-state advantage eliminates the need for heated precursor ampoules and reduces the risk of condensation-induced flow instability in mass-flow-controlled delivery systems.

CVD precursor volatility vapor pressure physical state

Steric Selectivity in Perchloropolysilane Substitution: Monosubstitution Enabled by TMS Bulk

When reacted with linear perchloropolysilanes (SiₙCl₂ₙ₊₂, n = 3–5) or cyclic Si₅Cl₁₀, one equivalent of LiN(SiMe₃)₂ selectively installs a single bis(trimethylsilyl)amino group, yielding monosubstituted chloropolysilanes that retain the Si–Si backbone [1]. In contrast, smaller nucleophiles such as LiNMe₂ or LiN(SiH₃)₂ produce mixtures of mono-, di-, and tri-substituted products due to reduced steric discrimination. The resulting (Me₃Si)₂N-functionalized chloropolysilanes can be further hydrogenated with LiAlH₄ to yield amino(polysilanyl)hydrides—a transformation sequence that relies on the TMS group's ability to block secondary nucleophilic attack at adjacent silicon centers. This selectivity has been confirmed by ²⁹Si NMR and mass spectrometry for compounds 1–8 in the Gollner et al. study [2].

polysilane functionalization steric selectivity Si-Si bond preservation

SiH₃ Hydride Donor Capability: Photochemical Silylyne Complex Formation Unique Among Silylamines

Photochemical reaction of CpFe(CO)₂SiMe₃ with (Me₃Si)₂NSiH₃ in hexane yields the silylyne-bridged triiron complex Cp₃Fe₃(CO)₄SiN(SiMe₃)₂ and a four-membered cyclic silylene-bridged diiron complex Cp₂Fe₂(CO)₂(μ-CO)(μ-SiN(SiMe₃)₂SiMe₂CH₂) [1]. This reactivity is driven by the SiH₃ group's ability to participate in oxidative addition and subsequent Si–H bond activation at the iron center. In contrast, HMDS and tris(trimethylsilyl)amine lack Si–H bonds and are unreactive under identical photochemical conditions, failing to generate metal-silicon multiply bonded species. The formation of the μ₃-silylyne ligand (formal Fe≡Si triple bond character) is evidenced by X-ray crystallography and multinuclear NMR spectroscopy of the isolated products.

silylyne complex hydride transfer transition metal silicon chemistry

Thermodynamic Modeling Confirms Feasibility as Si–N–H Film CVD Precursor

Thermodynamic modeling of the CVD process using N-organylbis(trimethylsilyl)amines of the general formula RN(SiMe₃)₂ (including R = Me₃Si, a close analog of the target compound where R = SiH₃) demonstrated that these precursors can deposit films with specified Si–C–N–H (or Si–Ge–C–N–H) compositions across a temperature range of 400–800 °C [1]. The saturated vapor pressures of these compounds were experimentally determined by tensimetric methods, and their thermal stability—no significant decomposition below 360 °C under inert atmosphere—was confirmed by TGA [2]. By comparison, HMDS exhibits a lower boiling point (125 °C) but lacks the additional silicon center needed for efficient film growth per precursor pulse, while BTBAS requires plasma activation or substrate temperatures above 550 °C to achieve stoichiometric Si₃N₄ [3].

CVD precursor thermodynamic modeling silicon nitride film

Optimal Application Scenarios for Bis(trimethylsilyl)aminosilane Driven by Quantitative Differentiation


Synthesis of Well-Defined Amino-Functionalized Polysilanes for Solution-Processed Silicon Electronics

When controlled monosubstitution of perchloropolysilane backbones is required, the steric bulk of the bis(trimethylsilyl)amino group prevents over-functionalization and preserves the σ-conjugated Si–Si chain. This scenario, validated by the Gollner et al. study demonstrating selective mono-substitution of Si₅Cl₁₀ [1], is critical for producing soluble polysilane precursors used in spin-coated amorphous silicon films and printed silicon electronics. Researchers should select (Me₃Si)₂NSiH₃-derived reagents over less-hindered aminosilanes when backbone integrity is non-negotiable.

Photochemical Generation of Transition Metal Silylyne Complexes for Catalysis Research

The terminal SiH₃ group in bis(trimethylsilyl)aminosilane enables photochemical Si–H bond activation pathways that are inaccessible with HMDS or (Me₃Si)₃N. As demonstrated by the formation of the μ₃-silylyne triiron complex Cp₃Fe₃(CO)₄SiN(SiMe₃)₂ [2], this compound is the precursor of choice for synthetic organometallic chemists studying metal-silicon multiple bonding and seeking model systems for heterogeneous hydrosilylation catalyst design.

Low-Temperature Thermal CVD of Silicon Nitride Films with Reduced Carbon Contamination

For applications requiring silicon nitride or silicon carbonitride films deposited below 500 °C without plasma assistance, bis(trimethylsilyl)aminosilane offers a thermodynamically viable pathway as established by the modeling studies of Sysoev et al. [3]. The dual-silicon architecture (two Si atoms per precursor molecule) provides a higher silicon delivery rate per dose compared to single-silicon precursors like HMDS, potentially improving throughput in batch thermal CVD reactors. Equipment engineers should evaluate this precursor when designing processes for temperature-sensitive substrates such as compound semiconductors or flexible electronics.

Synthesis of Multifunctional Polysilane Derivatives via Sequential Substitution-Hydrogenation

The (Me₃Si)₂N-functionalized chloropolysilanes obtained from selective mono-substitution can be subsequently hydrogenated with LiAlH₄ to yield amino(polysilanyl)hydrides without Si–Si bond scission [1]. This two-step sequence—chlorine substitution followed by hydride reduction—is uniquely enabled by the stability of the bis(trimethylsilyl)amino protecting group under reducing conditions, a feature not shared by less sterically shielded amino ligands that undergo desilylation or ligand redistribution.

Quote Request

Request a Quote for Bis(trimethylsilyl)aminosilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.